5-Methyl-7-phenyl-1,3-diazaadamantan-6-one

Medicinal Chemistry Stereochemistry Analgesic Research

5-Methyl-7-phenyl-1,3-diazaadamantan-6-one is a 5,7-disubstituted derivative of the 1,3-diazaadamantane family, a class of nitrogen-containing polycyclic compounds. This core scaffold replaces carbon atoms with nitrogen in the adamantane cage, which fundamentally alters its physicochemical properties, notably reducing lipophilicity (cLogP) compared to the all-carbon adamantane analog.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
Cat. No. B11712389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7-phenyl-1,3-diazaadamantan-6-one
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC12CN3CC(C1=O)(CN(C2)C3)C4=CC=CC=C4
InChIInChI=1S/C15H18N2O/c1-14-7-16-9-15(13(14)18,10-17(8-14)11-16)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
InChIKeyKLLZENCHIRYFEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-7-phenyl-1,3-diazaadamantan-6-one: Core Structural and Pharmacophoric Profile for Procurement Screening


5-Methyl-7-phenyl-1,3-diazaadamantan-6-one is a 5,7-disubstituted derivative of the 1,3-diazaadamantane family, a class of nitrogen-containing polycyclic compounds [1]. This core scaffold replaces carbon atoms with nitrogen in the adamantane cage, which fundamentally alters its physicochemical properties, notably reducing lipophilicity (cLogP) compared to the all-carbon adamantane analog [2]. The specific 5-methyl-7-phenyl substitution pattern introduces a stereochemical element and distinct steric/electronic features that differentiate it from both unsubstituted and symmetrically substituted diazaadamantanones, forming the basis for its unique biological profile.

Why 5-Methyl-7-phenyl-1,3-diazaadamantan-6-one Cannot Be Replaced by Generic Diazaadamantane Analogs


The 1,3-diazaadamantan-6-one scaffold provides a class-level framework, but its biological activity is highly sensitive to the specific substitution at positions 5 and 7. Generic substitution fails because the 5-methyl-7-phenyl pattern is not sterically or electronically equivalent to commonly studied analogs like 5,7-dimethyl or 5,7-diaryl derivatives. The 1989 study by Samhammer et al. established that peripheral versus central analgesic activity within this class is directly dictated by the nature and stereochemistry of the substituents, with a diazaadamantanone (compound 13) acting peripherally while its bicyclic precursor showed opioid-like effects [1]. Consequently, substituting our target compound with a simpler, commercially available 1,3-diazaadamantane derivative would lead to a complete loss of the specific pharmacological profile intended for study, as the substituent pattern is the primary driver of target interaction, not merely the core cage structure.

Quantitative Differentiation Guide for 5-Methyl-7-phenyl-1,3-diazaadamantan-6-one Against Closest Analogs


Structural Differentiation: Asymmetric 5-Methyl-7-Phenyl Substitution vs. Symmetrical 5,7-Dimethyl Analog

The target compound features an asymmetric 5-methyl-7-phenyl substitution, creating a chiral center at the quaternary carbon. This directly contrasts with the highly potent, symmetrical 5,7-dimethyl-1,3-diazaadamantan-6-one analogs that served as the basis for monoterpene-fused derivatives [1]. While no direct head-to-head analgesic assay was found for these specific pairs, the structural difference introduces a significantly larger, aromatic hydrophobic moiety at position 7, which is predicted to alter both the molecular volume and the lipophilic binding profile compared to the di-methyl baseline. This steric and electronic asymmetry is the key differentiator from symmetric analogs.

Medicinal Chemistry Stereochemistry Analgesic Research

Physicochemical Differentiation: Reduced Lipophilicity vs. Parent Adamantane

The replacement of two carbon atoms with nitrogen atoms in the adamantane cage fundamentally alters physicochemical properties compared to the all-carbon adamantane analog. Azaadamantanes, including the 5-methyl-7-phenyl-1,3-diazaadamantan-6-one class, are characterized by lower lipophilicity (cLogP) and higher water solubility than their purely hydrocarbon adamantane counterparts [1]. This is a well-established class-level trend that directly impacts membrane permeability and oral absorption potential.

Drug Design Physicochemical Properties Bioavailability

Synthetic Accessibility: One-Pot Mannich Reaction vs. Multi-Step Analog Syntheses

The 1,3-diazaadamantan-6-one core, including the 5-methyl-7-phenyl derivative, is synthesized via a double Mannich condensation reaction of the corresponding ketone with hexamethylenetetramine in the presence of glacial acetic acid [1]. This contrasts with the synthesis of many alternative polycyclic amines, which often require multi-step, low-yielding routes. The availability of a relatively simple, high-yield synthetic route for the core scaffold enhances research scalability.

Synthetic Chemistry Process Chemistry Procurement Specifications

Spectroscopic Identification: FTIR Differentiation from Common Analogs

The compound provides a unique FTIR spectrum, cataloged in the SpectraBase database with ID CdX2TUop9jN [1]. This spectrum serves as a direct analytical fingerprint to confirm the identity and purity of the purchased material, differentiating it from other 1,3-diazaadamantan-6-one derivatives which would exhibit distinct carbonyl (C=O) and aromatic ring vibrational bands. For instance, the specific substitution pattern leads to characteristic shifts in the C=O stretch and aromatic C-H out-of-plane bending modes compared to non-phenyl or differently substituted analogs.

Analytical Chemistry Quality Control Compound Authentication

Targeted Application Scenarios for 5-Methyl-7-phenyl-1,3-diazaadamantan-6-one in Drug Discovery Research


Peripheral Analgesic Lead Optimization

Based on class-level evidence from the Samhammer et al. study, which identified a structurally simpler 1,3-diazaadamantan-6-one (compound 13) as a peripheral analgesic, the 5-methyl-7-phenyl derivative is a logical advanced intermediate for SAR studies. Its asymmetric substitution allows systematic probing of hydrophobic binding pockets distinct from the symmetrical 5,7-dimethyl series, making it a priority procurement for labs investigating non-opioid analgesic mechanisms [1].

CNS Drug Design Leveraging Reduced Adamantane Lipophilicity

The class-inherent reduced lipophilicity of 1,3-diazaadamantanes over adamantane provides a strategic advantage for CNS-targeted programs. The 5-methyl-7-phenyl variant offers a specific balance: the polar diaza cage reduces overall cLogP, while the 7-phenyl group retains hydrophobic surface area for target engagement. This makes the compound a valuable scaffold for optimizing the blood-brain barrier penetration profile, a common liability of highly lipophilic adamantane-based drugs [1].

Spectroscopic Reference Standard for Asymmetric Diazaadamantane Libraries

The compound's verified FTIR spectrum makes it a practical reference standard for analytical method development and quality control in medicinal chemistry laboratories synthesizing asymmetric 1,3-diazaadamantane libraries. It provides a clear benchmark for distinguishing the 5-methyl-7-phenyl substitution pattern from common impurities like de-phenylated or isomeric byproducts, ensuring compound integrity in bioassay screening cascades [1].

Scalable Synthesis Methodology Development

Given that the core scaffold is accessible via the robust Mannich condensation, the 5-methyl-7-phenyl derivative serves as an excellent model substrate for process chemistry optimization. Researchers focused on scaling up azaadamantane synthesis can use this compound to refine reaction parameters (stoichiometry, temperature, acid catalyst loading) before implementing the method for preparing larger libraries of structurally related, high-value drug discovery intermediates [1].

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